4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide
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Overview
Description
4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic compound featuring an imidazole ring substituted with dimethyl and phenyl groups. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
4,5-Diphenyl-imidazole: Another imidazole derivative with similar structural features but different functional groups.
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide: A compound with similar core structure but different substituents.
Uniqueness: 4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
CAS No. |
104406-69-1 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)10(12(14)8-13(11)15)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
XYTORJWQWSFNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C=[N+]1[O-])[O-])C2=CC=CC=C2)C |
Origin of Product |
United States |
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